

# Spectroscopic Profile of Methyl 4-Methoxybenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl **4-methoxybenzoate**, a compound of interest in various scientific domains, including organic synthesis and as a potential biomarker.[1][2] This document details the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and visualizes key experimental and logical workflows.

# **Spectroscopic Data**

The following tables summarize the key quantitative data from the spectroscopic analysis of methyl **4-methoxybenzoate**.

**UV-Visible Spectroscopy** 

| Wavelength (λmax) | Solvent  | Reference |
|-------------------|----------|-----------|
| 257 nm            | Methanol | [1]       |

# Infrared (IR) Spectroscopy



| Wavenumber<br>(cm <sup>-1</sup> ) | Assignment                           | Intensity     | Reference |
|-----------------------------------|--------------------------------------|---------------|-----------|
| ~3000-2800                        | C-H stretch (aromatic and aliphatic) | Medium-Strong | [1]       |
| ~1720                             | C=O stretch (ester)                  | Strong        | [1]       |
| ~1605, 1510                       | C=C stretch (aromatic ring)          | Medium-Strong | [1]       |
| ~1250                             | C-O stretch (ester and ether)        | Strong        | [1]       |
| ~1170                             | C-O stretch (ether)                  | Strong        | [1]       |

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) - Solvent: CDCl<sub>3</sub>

| Chemical Shift<br>(δ, ppm) | Multiplicity | Integration | Assignment  | Reference |
|----------------------------|--------------|-------------|---|-----------|
| 7.94                       | Doublet      | 2H          | Aromatic protons<br>(ortho to -<br>COOCH <sub>3</sub> ) | [3]       |
| 6.88                       | Doublet      | 2H          | Aromatic protons (ortho to -OCH <sub>3</sub> )          | [4]       |
| 3.88                       | Singlet      | 3H          | Ester methyl protons (-<br>COOCH <sub>3</sub> )         | [3]       |
| 3.83                       | Singlet      | 3H          | Methoxy protons<br>(-OCH₃)                              | [3]       |

 $<sup>^{13}\</sup>text{C}$  NMR (Carbon-13 NMR) - Solvent: CDCl $_3$ 



| Chemical Shift (δ, ppm) | Assignment   | Reference |
|-------------------------|--------------|-----------|
| 167.1                   | C=O (ester)  | [3]       |
| 163.4                   | Aromatic C-O | [3]       |
| 131.6                   | Aromatic C-H | [3]       |
| 122.7                   | Aromatic C-C | [3]       |
| 113.7                   | Aromatic C-H | [3]       |
| 55.4                    | -OCH₃        | [3]       |
| 51.8                    | -COOCH₃      | [3]       |

# Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity<br>(%) | Assignment                                    | Reference |
|-----|---------------------------|---|-----------|
| 166 | ~100                      | [M] <sup>+</sup> (Molecular ion)              | [5]       |
| 135 | ~80                       | [M - OCH₃] <sup>+</sup>                       | [5]       |
| 107 | ~25                       | [M - COOCH₃]+                                 | [5]       |
| 77  | ~20                       | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> | [5]       |

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

## **UV-Visible Spectroscopy**

A solution of methyl **4-methoxybenzoate** is prepared in a UV-transparent solvent, typically methanol or ethanol, at a concentration of approximately  $10^{-4}$  to  $10^{-5}$  M. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, scanning a wavelength range of 200-



400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance ( $\lambda$ max) is then determined from the resulting spectrum.

### Infrared (IR) Spectroscopy

For a solid sample like methyl **4-methoxybenzoate**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is obtained by placing the pellet in the sample holder of an FTIR spectrometer and scanning the mid-IR region (4000-400 cm<sup>-1</sup>). Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Approximately 5-10 mg of methyl **4-methoxybenzoate** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm). The <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For <sup>1</sup>H NMR, standard parameters are used, and for <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

#### Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

### **Visualizations**

Experimental Workflow: Synthesis of Methyl 4-Methoxybenzoate



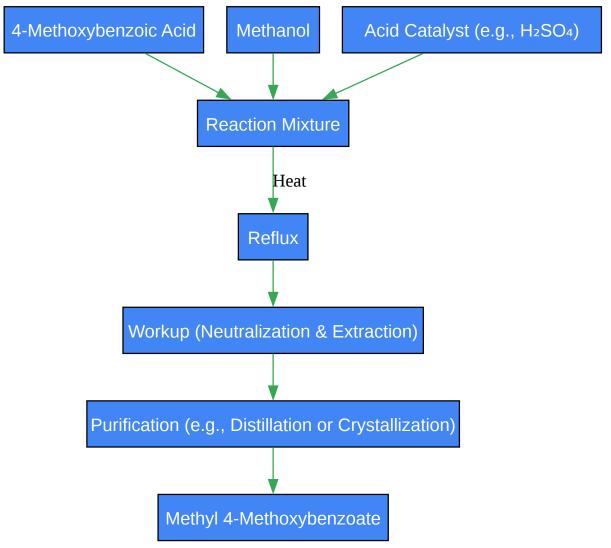


Figure 1: Synthesis of Methyl 4-Methoxybenzoate via Fischer Esterification



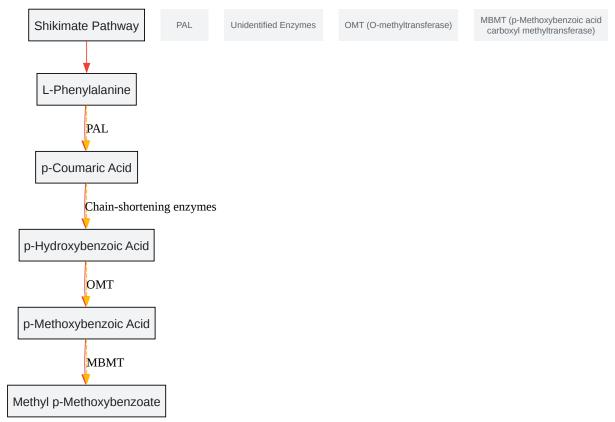


Figure 2: Proposed Biosynthesis of Methyl p-Methoxybenzoate in Loquat Flowers



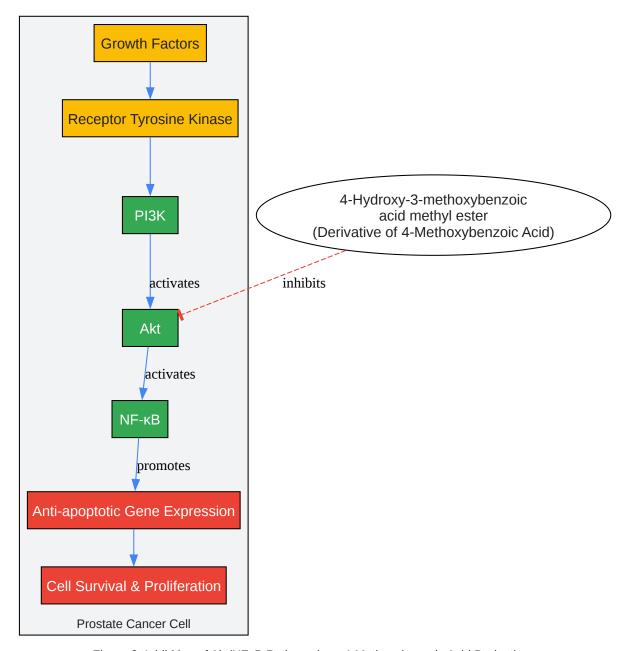


Figure 3: Inhibition of Akt/NFkB Pathway by a 4-Methoxybenzoic Acid Derivative

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